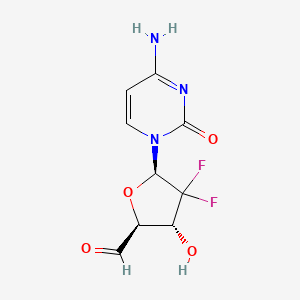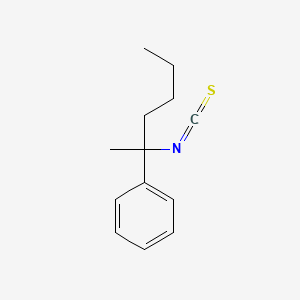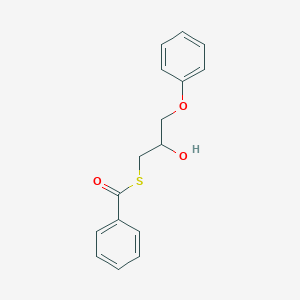
N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
化学反応の分析
Types of Reactions
N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: Functional groups on the peptide can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative.
科学的研究の応用
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Use in the development of novel materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
N-Acetyl-3-methyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide: is similar to other synthetic peptides like:
Uniqueness
The uniqueness of this compound lies in its specific sequence and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
922715-17-1 |
|---|---|
分子式 |
C32H55N11O7 |
分子量 |
705.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3,3-dimethylbutanoyl]amino]-6-aminohexanoyl]amino]-6-amino-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C32H55N11O7/c1-20(44)38-26(32(2,3)4)30(48)42-24(11-6-8-18-34)29(47)40-23(10-5-7-17-33)28(46)41-25(12-9-19-37-31(35)36)27(45)39-21-13-15-22(16-14-21)43(49)50/h13-16,23-26H,5-12,17-19,33-34H2,1-4H3,(H,38,44)(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H4,35,36,37)/t23-,24-,25-,26+/m0/s1 |
InChIキー |
USLVKXIQOCIBET-ASDGIDEWSA-N |
異性体SMILES |
CC(=O)N[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(C)(C)C |
正規SMILES |
CC(=O)NC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)

![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)






